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L-Lysyl-L-methionyl-L-seryl-L-valine

Cat. No.: B12519981
CAS No.: 798540-73-5
M. Wt: 463.6 g/mol
InChI Key: BLHOWZOVMNBLQI-AJNGGQMLSA-N
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Description

Significance of Short Peptides in Biochemical and Biophysical Investigations

Short peptides serve as crucial signaling molecules in a vast array of biological processes and can interfere with protein-protein interactions, which are fundamental to life. nih.gov Their small size offers several advantages in research and potential therapeutic applications. Unlike larger proteins, short peptides can be synthesized with high purity and modified to enhance their stability and function. unacademy.com They often exhibit high tissue specificity and low immunogenicity, making them attractive candidates for drug development. ukrbiochemjournal.org

The simplicity of their structure allows for detailed in-depth analysis of their behavior, which can provide insights into the functioning of larger protein structures. unacademy.com Furthermore, their ability to penetrate cell membranes, a feat not easily achieved by larger proteins, opens up possibilities for targeting intracellular processes. unacademy.comexplorationpub.com The study of short peptides is a rapidly evolving field with the potential to revolutionize medicine and biochemistry. unacademy.com

Overview of Tetrapeptide Research Paradigms

Tetrapeptides, consisting of four amino acid residues, represent a significant class of oligopeptides. They are frequently studied for their pharmacological activity and their ability to mimic the reverse turns found on the surface of proteins, which are often druggable targets. wikipedia.org Research on tetrapeptides encompasses a wide range of applications, from their use as therapeutic agents to their role in materials science.

Many naturally occurring and synthetic tetrapeptides exhibit potent biological effects. For instance, tuftsin (B1682037) (Thr-Lys-Pro-Arg) is known to influence a variety of biological responses, while other tetrapeptides have been investigated for their roles as enzyme inhibitors or as components of novel vaccine adjuvants. wikipedia.org The study of cyclic tetrapeptides is also a major area of research, as cyclization can increase their stability and binding affinity. mdpi.com Computational methods, such as molecular dynamics simulations, are increasingly being used to study the self-assembly and structure of tetrapeptides, providing a foundation for the rational design of new peptide-based materials and therapeutics. nih.gov

Rationale for Comprehensive Academic Investigation of L-Lysyl-L-methionyl-L-seryl-L-valine

The specific tetrapeptide this compound, with the one-letter code KMSV, presents a unique combination of amino acid residues that suggests potential for interesting biochemical and biophysical properties. A comprehensive academic investigation of this peptide is warranted based on the characteristics of its constituent amino acids:

Lysine (B10760008) (K): A positively charged amino acid, which can play a role in electrostatic interactions with other molecules, including cell membranes and proteins.

Methionine (M): An amino acid containing a sulfur atom, which can be involved in antioxidant activities and can be a target for specific chemical modifications.

Serine (S): A polar amino acid with a hydroxyl group, which can participate in hydrogen bonding and can be a site for post-translational modifications like phosphorylation.

Valine (V): A non-polar, aliphatic amino acid that contributes to the hydrophobic character of the peptide. wikipedia.org

The combination of charged, polar, and hydrophobic residues in a short chain suggests that KMSV could exhibit amphipathic properties, potentially allowing it to interact with both aqueous and lipid environments. The specific sequence of these amino acids will dictate its three-dimensional structure and, consequently, its biological activity. Research into this tetrapeptide could uncover novel functions and applications, contributing to the broader understanding of peptide science.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below, based on available data. nih.gov

PropertyValue
Molecular Formula C19H37N5O6S
Molecular Weight 463.6 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid
CAS Number 798540-73-5
Amino Acid Sequence Lys-Met-Ser-Val (KMSV)

Data sourced from PubChem. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H37N5O6S B12519981 L-Lysyl-L-methionyl-L-seryl-L-valine CAS No. 798540-73-5

Properties

CAS No.

798540-73-5

Molecular Formula

C19H37N5O6S

Molecular Weight

463.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C19H37N5O6S/c1-11(2)15(19(29)30)24-18(28)14(10-25)23-17(27)13(7-9-31-3)22-16(26)12(21)6-4-5-8-20/h11-15,25H,4-10,20-21H2,1-3H3,(H,22,26)(H,23,27)(H,24,28)(H,29,30)/t12-,13-,14-,15-/m0/s1

InChI Key

BLHOWZOVMNBLQI-AJNGGQMLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCCCN)N

Origin of Product

United States

Synthetic Methodologies for L Lysyl L Methionyl L Seryl L Valine

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, is the most common method for laboratory-scale peptide synthesis. wikipedia.orgcreative-peptides.comnih.gov This technique involves assembling the peptide chain on an insoluble polymeric resin support. wikipedia.orgcreative-peptides.com The key advantage of SPPS is that excess reagents and soluble by-products are removed by simple filtration and washing, which avoids the need for complex purification of intermediate products. wikipedia.org

The most widely used SPPS strategy is the Fmoc/tBu approach. nih.govseplite.com This method utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the growing peptide chain. seplite.comlifetein.com The side chains of the amino acids, meanwhile, are protected by acid-labile groups such as tert-butyl (tBu). csic.esiris-biotech.de This "orthogonal" protection scheme allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protectors. peptide.com

The synthesis of L-Lysyl-L-methionyl-L-seryl-L-valine using Fmoc/tBu chemistry requires careful selection of side-chain protecting groups for each amino acid.

L-Lysine (Lys) : The ε-amino group on its side chain is highly nucleophilic and requires robust protection. The tert-butyloxycarbonyl (Boc) group is most commonly used, making Fmoc-Lys(Boc)-OH the standard building block. peptide.com

L-Methionine (Met) : Its thioether side chain is susceptible to oxidation, particularly during the final acid-mediated cleavage step. nih.gov It is often incorporated without a side-chain protecting group, but special precautions, such as the addition of scavengers to the cleavage cocktail, are necessary. nih.govwpmucdn.com

L-Serine (Ser) : The hydroxyl group of serine is typically protected with a tert-butyl (tBu) ether to prevent side reactions. nih.goviris-biotech.de

L-Valine (Val) : As a non-polar amino acid with an aliphatic side chain, valine does not require side-chain protection.

Table 1: Protecting Groups for this compound Synthesis (Fmoc/tBu Strategy)

Amino Acidα-Amino Protecting GroupSide Chain Protecting GroupRationale and Common Derivative
L-Lysine (K)FmocBoc (tert-butyloxycarbonyl)Protects the ε-amino group from undesired reactions. Fmoc-Lys(Boc)-OH is standard. peptide.com
L-Methionine (M)FmocNoneThe thioether is prone to oxidation; protection is avoided but requires scavengers during cleavage. nih.gov
L-Serine (S)FmoctBu (tert-butyl)Protects the hydroxyl group. Fmoc-Ser(tBu)-OH is the standard building block. nih.gov
L-Valine (V)FmocNoneThe aliphatic side chain is non-reactive and requires no protection.

Peptide bond formation in SPPS requires a coupling reagent to activate the carboxylic acid group of the incoming amino acid, facilitating its reaction with the free N-terminal amine of the resin-bound peptide. peptide.com These reagents are broadly classified into phosphonium (B103445) and aminium (uronium) salts. sigmaaldrich.com

Commonly used coupling reagents include:

Aminium/Uronium Salts : HBTU, HATU, and HCTU are highly efficient and widely used. sigmaaldrich.compeptide.com HATU is generally considered more reactive than HBTU and is particularly useful for difficult couplings, such as those involving the sterically hindered valine residue. sigmaaldrich.com

Phosphonium Salts : PyBOP and PyAOP are common phosphonium-based reagents. sigmaaldrich.compeptide.com PyAOP is noted for its high reactivity. peptide.com

Carbodiimides : DIC (N,N'-Diisopropylcarbodiimide), often used with an additive like Oxyma Pure or HOBt, is another effective activator. peptide.compeptide.com The use of additives helps to increase coupling efficiency and suppress racemization. peptide.com

Reaction optimization involves ensuring complete coupling at each step, which can be monitored using tests like the Kaiser test. lifetein.com For sterically hindered couplings, such as adding valine, extended reaction times, double coupling cycles, or the use of more potent activators like HATU may be necessary. sigmaaldrich.com

Table 2: Common Coupling Reagents for SPPS

ReagentFull NameClassKey Features
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium/UroniumEfficient and widely used for standard couplings. peptide.com
HATU(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Aminium/UroniumHighly reactive, effective for sterically hindered amino acids. peptide.comsigmaaldrich.com
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphoniumA highly effective coupling reagent. sigmaaldrich.compeptide.com
DICN,N'-DiisopropylcarbodiimideCarbodiimideCost-effective, used with additives like HOBt or Oxyma Pure to minimize side reactions. peptide.compeptide.com

The final step in SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of all side-chain protecting groups. thermofisher.com This is typically accomplished using a strong acid, most commonly Trifluoroacetic acid (TFA). wpmucdn.comthermofisher.com

The process requires a "cleavage cocktail," which consists of TFA mixed with scavengers. Scavengers are crucial for trapping the reactive carbocations (e.g., tert-butyl cations) that are released from the protecting groups, preventing them from modifying sensitive residues. wpmucdn.comthermofisher.com

For this compound, the presence of methionine is a critical consideration. The thioether side chain can be oxidized to methionine sulfoxide (B87167) by species generated during cleavage. nih.gov To prevent this, specific scavengers must be included in the cocktail. A specialized cocktail, known as Reagent H, was developed for methionine-containing peptides and includes ammonium (B1175870) iodide and dimethylsulfide to minimize oxidation. nih.gov

Table 3: Representative Cleavage Cocktails for Fmoc-SPPS

Reagent CocktailCompositionPrimary Application Notes
Reagent KTFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)A common cocktail for peptides with sensitive residues like Cys, Trp, and Met. peptide.com
Reagent RTFA/thioanisole/EDT/anisole (90:5:3:2)Recommended for sequences containing Arg(Pmc), Trp, Met, and Cys. thermofisher.compeptide.com
Reagent BTFA/phenol/water/TIPS (88:5:5:2)Used for peptides containing Arg, but avoids the odor of thiols. wpmucdn.compeptide.com
Reagent HTFA/phenol/thioanisole/EDT/water/DMS/ammonium iodide (81:5:5:2.5:3:2:1.5)Specifically designed to prevent the oxidation of methionine residues during cleavage. nih.gov

Abbreviations: TFA (Trifluoroacetic acid), EDT (1,2-Ethanedithiol), TIPS (Triisopropylsilane), DMS (Dimethylsulfide).

Solution-Phase Peptide Synthesis Approaches

Before SPPS became dominant, peptides were synthesized exclusively using solution-phase methods. wikipedia.orglibretexts.org This classical technique involves sequentially coupling protected amino acids in a suitable solvent, with purification of the intermediate peptide after each step. fiveable.me While more labor-intensive and time-consuming than SPPS for research purposes, solution-phase synthesis remains valuable for the large-scale industrial production of peptides. wikipedia.org

The synthesis of this compound in solution would involve a stepwise or fragment condensation strategy. In a stepwise approach, protected amino acids would be added one by one, starting with L-valine, with purification via crystallization or chromatography after each coupling. Alternatively, small di- or tri-peptide fragments could be synthesized and purified separately before being combined to form the final tetrapeptide, a strategy known as fragment condensation. nih.gov Protecting groups and coupling reagents are similar to those used in SPPS, though the purification challenges are significantly greater. libretexts.orgfiveable.me

Chemoenzymatic Synthesis Methods for this compound

Chemoenzymatic peptide synthesis (CEPS) is an emerging methodology that uses enzymes, typically proteases, to catalyze the formation of peptide bonds. nih.gov This approach offers significant advantages, including mild reaction conditions and absolute stereospecificity, which eliminates the risk of racemization—a potential side reaction in chemical coupling methods. nih.govnih.gov

The synthesis can be performed under either kinetic or equilibrium control. nih.gov

Kinetically controlled synthesis uses an activated C-terminal ester of an amino acid or peptide fragment and a protease that acts as a transferase, transferring the acyl group to the amine component. nih.gov This reaction is rapid and irreversible.

Equilibrium-controlled synthesis is essentially the reverse of peptide hydrolysis, where the enzyme catalyzes the condensation of a C-terminal carboxylate and an N-terminal amine. nih.gov

For this compound, a potential chemoenzymatic route could involve the ligation of peptide fragments, for example, linking a protected Lys-Met dipeptide to a Ser-Val dipeptide using an engineered ligase like omniligase-1. rsc.org The choice of enzyme would depend on its substrate specificity for the amino acids at the ligation junction. The mild and specific nature of CEPS makes it an attractive green chemistry alternative to traditional chemical synthesis. rsc.orgqyaobio.com

Advanced Purification Techniques for Research-Grade this compound

Following synthesis and cleavage from the resin, the crude peptide product is a mixture containing the target peptide along with various impurities, such as deletion sequences, truncated peptides, and products of side reactions. Achieving research-grade purity necessitates a robust purification strategy.

The standard and most powerful technique for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . lcms.czbachem.com

Principle : This method separates molecules based on their hydrophobicity. The crude peptide is loaded onto a column packed with a non-polar stationary phase (typically C18-modified silica). A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing 0.1% TFA) is used to elute the components. bachem.com More hydrophobic molecules are retained longer on the column.

Detection : The eluting peptide is typically detected by its UV absorbance at 210-220 nm, which corresponds to the peptide bonds. bachem.com Fractions are collected and analyzed for purity, and those containing the pure product are pooled and lyophilized.

Other techniques can also be employed, particularly for initial cleanup or specific applications:

Flash Chromatography : A variation of column chromatography that uses larger stationary phase particles and higher flow rates than HPLC. It is useful for a rapid, high-capacity initial cleanup of crude peptides, which can reduce the burden on subsequent HPLC polishing steps. biotage.com

Solid-Phase Extraction (SPE) : SPE can be used for desalting or for a rapid, low-resolution purification of crude peptides. nih.gov Recent methods have developed gradient elution SPE to achieve higher purity in a single, fast, and economical step. nih.govmdpi.com

Table 4: Comparison of Purification Techniques for this compound

TechniquePrincipleResolutionPrimary Use Case
RP-HPLCSeparation by hydrophobicity on a non-polar stationary phase. bachem.comHighFinal high-purity purification of the target peptide. lcms.cz
Flash ChromatographyLiquid chromatography with larger particles and higher flow rates. biotage.comLow to MediumRapid, large-scale crude cleanup before final HPLC polishing. biotage.com
Solid-Phase Extraction (SPE)Analyte extraction from a complex mixture onto a solid phase. nih.govLowDesalting; rapid, low-cost initial purification. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) Methodological Parameters

Reversed-phase HPLC (RP-HPLC) is the most prevalent mode used for peptide analysis and purification. hplc.eugilson.com The separation is based on the differential hydrophobic interactions between the peptide and the non-polar stationary phase. For a tetrapeptide such as this compound, which contains both hydrophilic (Lysine, Serine) and hydrophobic (Methionine, Valine) residues, careful optimization of HPLC parameters is essential for achieving adequate separation from synthesis-related impurities like truncated or deletion sequences.

The development of a robust HPLC method typically begins with screening various stationary phases and mobile phase conditions to achieve the desired selectivity. phenomenex.com For peptides, C18 columns with wide pores (e.g., 300 Å) are commonly used to accommodate the larger size of peptides compared to small molecules. harvardapparatus.com

A critical aspect of separating methionine-containing peptides is the potential for on-column oxidation, which can lead to peak broadening and the appearance of artifactual species. umons.ac.be The choice of stationary phase and the age of the column can significantly influence the extent of this oxidation. umons.ac.be Additionally, the presence of oxidized methionine can alter the peptide's retention time, typically leading to earlier elution due to increased polarity, although exceptions exist. bac-lac.gc.ca

Key Methodological Considerations:

Stationary Phase: The choice of stationary phase is crucial. While C18 is the most common, other phases can offer different selectivities. phenomenex.com The physical properties of the support, such as particle size and pore diameter, also play a significant role.

Mobile Phase: A typical mobile phase for peptide separation consists of an aqueous component (Solvent A) and an organic component (Solvent B), usually acetonitrile, with an acid modifier like trifluoroacetic acid (TFA). hplc.euphenomenex.com The gradient elution, which involves a gradual increase in the proportion of Solvent B, is standard for separating complex peptide mixtures. phenomenex.comresearchgate.net For peptides, shallow gradients are often employed to maximize resolution. phenomenex.com

Detection: UV detection at low wavelengths (e.g., 210-220 nm) is common for peptides due to the absorbance of the peptide bond. Mass spectrometry (MS) is also frequently coupled with HPLC to provide mass information, which is invaluable for peak identification and purity assessment. gilson.comyoutube.com

Table 1: Exemplary HPLC Parameters for the Analysis of this compound

ParameterValue/DescriptionRationale/Reference
Column Reversed-Phase C18, 5 µm, 300 ÅWide-pore C18 is standard for peptide separations, accommodating their size. harvardapparatus.com
Dimensions 4.6 x 250 mmA standard analytical column dimension. hplc.eu
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape. hplc.eu
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier for peptide elution. phenomenex.com
Gradient 5% to 60% B over 30 minutesA shallow gradient is often optimal for resolving closely related peptides. phenomenex.com
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column. hplc.eu
Temperature 45°CElevated temperatures can improve peak shape and reduce viscosity. researchgate.net
Detection UV at 214 nm / Mass Spectrometry (MS)Detection of the peptide bond and confirmation of mass. gilson.comresearchgate.net
Injection Volume 10 µLA standard injection volume for analytical HPLC.

This table presents a hypothetical but representative set of parameters based on established methods for similar peptides.

Countercurrent Chromatography Approaches

Countercurrent chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby eliminating issues of irreversible adsorption of the sample. nih.govwikipedia.org This technique is particularly advantageous for the purification of peptides, as it can minimize sample denaturation and achieve high recovery rates. researchgate.net High-speed counter-current chromatography (HSCCC) is a modern iteration of this technique that utilizes a strong centrifugal force to hold the liquid stationary phase in place while the mobile phase is pumped through, allowing for faster separations. nih.govglobalresearchonline.net

The core of the CCC technique lies in the selection of a suitable two-phase solvent system. nih.gov The system must provide an appropriate partition coefficient (K) for the target peptide, ensuring that it will be effectively separated from impurities. For peptides, which can range from hydrophilic to hydrophobic, a variety of solvent systems have been developed. Quaternary systems, such as a mixture of petroleum ether-ethyl acetate-methanol-water, have been successfully used for the preparative separation of cyclic peptides. nih.gov Another example is the use of a MtBE/acetonitrile/n-butanol/water system, often containing TFA, for the purification of short or hydrophobic peptides. researchgate.net

Advantages of CCC for Peptide Purification:

No Irreversible Adsorption: The absence of a solid support prevents the permanent loss of sample onto the column. researchgate.net

High Sample Loading Capacity: CCC can often accommodate larger sample loads than preparative HPLC. researchgate.net

High Recovery: Quantitative recovery of the sample is typically achievable. researchgate.net

Reduced Risk of Denaturation: The gentle nature of the liquid-liquid partitioning process is beneficial for maintaining the structural integrity of peptides. researchgate.net

Table 2: Potential Countercurrent Chromatography Systems for this compound Purification

Solvent System ComponentsExample Ratio (v/v/v/v)Target Peptide CharacteristicsReference
n-Hexane-Ethyl Acetate-Methanol-Water3:7:5:5General purpose for natural products, including peptides. globalresearchonline.net
Petroleum Ether-Ethyl Acetate-Methanol-Water0.5:3.5:1:5Effective for cyclic peptides, adaptable for linear peptides. nih.gov
MtBE-Acetonitrile-n-Butanol-Water (+TFA)VariesSpecifically developed for short or hydrophobic peptides. researchgate.net

This table provides examples of solvent systems that could be adapted and optimized for the purification of the target tetrapeptide.

Conformational Analysis and Structural Characterization Methodologies of L Lysyl L Methionyl L Seryl L Valine

Spectroscopic Methodologies for Solution Conformation Elucidation

In solution, peptides often exist as an ensemble of interconverting conformers. Spectroscopic methods provide time-averaged structural information, offering insights into the predominant conformations and the dynamics of the peptide backbone and side chains.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensities

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure content of peptides and proteins in solution. americanpeptidesociety.orgunits.itgfpp.fr By measuring the differential absorption of left and right-circularly polarized light, CD provides a characteristic spectrum for different structural motifs such as α-helices, β-sheets, β-turns, and random coils. americanpeptidesociety.orgsubr.edu

For a short, flexible tetrapeptide like L-Lysyl-L-methionyl-L-seryl-L-valine, the CD spectrum is expected to be dominated by signals corresponding to random coil or β-turn structures. subr.edu The presence of a valine residue, a known β-sheet promoter, and the potential for hydrogen bonding involving the serine hydroxyl group could favor the formation of turn-like structures. researchgate.netresearchgate.net

A typical CD spectrum for a peptide adopting a random coil conformation would exhibit a strong negative band near 200 nm. americanpeptidesociety.org In contrast, the presence of β-turns would be indicated by a weak positive band around 220 nm and a negative band near 200 nm. subr.edu The precise positions and intensities of these bands can be influenced by solvent polarity, pH, and temperature, all of which can affect the conformational equilibrium of the peptide. americanpeptidesociety.orgsubr.edu

Table 1: Expected Circular Dichroism (CD) Spectral Features for this compound in Different Conformations

Secondary StructureExpected Wavelength (nm) for Positive BandExpected Wavelength (nm) for Negative Band(s)
α-Helix~192~208, ~222
β-Sheet~195~217
β-Turn~220 (weak)~200
Random Coil-~198

Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side-Chain Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of peptides in solution at atomic resolution. wikipedia.org It provides detailed information on the covalent bond network, through-space proximities of atoms, and the dynamic behavior of the molecule. youtube.com

The first step in an NMR-based structural study is the assignment of all proton resonances to their respective amino acid residues. wikipedia.org This is achieved using a combination of two-dimensional (2D) NMR experiments:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through a few chemical bonds (typically 2-3 bonds). It is used to trace the connectivity of protons within a single amino acid side chain.

TOCSY (Total Correlation Spectroscopy): TOCSY reveals correlations between all protons within a spin system, from the amide proton to the side-chain protons of a single amino acid residue. uzh.ch This allows for the complete identification of the spin systems for lysine (B10760008), methionine, serine, and valine.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is crucial for determining the peptide's three-dimensional structure. It identifies protons that are close in space (typically within 5 Å), regardless of whether they are in the same or different residues. youtube.com Sequential assignment, the process of linking the identified spin systems in the correct order, relies on observing NOEs between the amide proton of one residue and the α-proton of the preceding residue (dαN(i, i+1)). uzh.ch

The pattern of observed NOEs provides critical distance restraints for structure calculation. For instance, a strong dαN(i, i+1) NOE is indicative of an extended conformation, while the presence of dNN(i, i+1) NOEs suggests a helical or turn-like structure. uzh.ch

Table 2: Expected ¹H Chemical Shift Ranges (ppm) for this compound Residues

Amino AcidAmide (NH)α-CHβ-CHOther Side-Chain Protons
Lysine8.0 - 8.54.2 - 4.51.7 - 1.9γ-CH₂: 1.4-1.6, δ-CH₂: 1.6-1.8, ε-CH₂: 2.9-3.1
Methionine8.1 - 8.64.3 - 4.62.0 - 2.2γ-CH₂: 2.5-2.7, ε-CH₃: 2.1-2.3
Serine8.2 - 8.74.4 - 4.73.8 - 4.0-
Valine8.0 - 8.54.1 - 4.42.1 - 2.3γ-CH₃: 0.9-1.1

Note: These are typical ranges and can vary based on conformation, solvent, and pH. uzh.choup.compnas.org

NMR relaxation studies provide insights into the motional properties of the peptide on a variety of timescales.

T1 (Spin-Lattice Relaxation Time): T1 measurements are sensitive to fast motions (picosecond to nanosecond timescale) and can be used to probe the flexibility of different parts of the peptide.

T2 (Spin-Spin Relaxation Time): T2 is sensitive to slower motions (microsecond to millisecond timescale), such as those associated with conformational exchange.

Heteronuclear NOE: This experiment measures the transfer of magnetization from a proton to a directly attached heteronucleus (e.g., ¹⁵N). The magnitude of the heteronuclear NOE is a sensitive indicator of the degree of flexibility of the peptide backbone.

For this compound, relaxation studies would likely reveal a high degree of flexibility, characteristic of a short, linear peptide. However, regions with a propensity to form transient secondary structures might exhibit different relaxation properties compared to more flexible regions.

Vibrational Spectroscopy (FTIR, Raman) for Amide I/II Band Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a valuable tool for probing the secondary structure of peptides by analyzing the characteristic vibrations of the peptide backbone. researchgate.nethelsinki.fi The Amide I and Amide II bands are particularly informative. leibniz-fli.de

The Amide I band , appearing between 1600 and 1700 cm⁻¹, is primarily due to the C=O stretching vibration of the peptide bond. leibniz-fli.de The frequency of this band is highly sensitive to the hydrogen-bonding pattern and the local geometry of the backbone, making it an excellent probe for secondary structure.

α-helices: ~1650-1658 cm⁻¹

β-sheets: ~1620-1640 cm⁻¹ (strong) and a weaker band at ~1680-1700 cm⁻¹ for antiparallel sheets.

β-turns: ~1660-1685 cm⁻¹. nih.govnih.gov

Random coil: ~1640-1650 cm⁻¹

The Amide II band (1500-1600 cm⁻¹) arises from N-H bending and C-N stretching vibrations. While also sensitive to conformation, it is generally less informative than the Amide I band for detailed secondary structure analysis. researchgate.net

For this compound, deconvolution of the Amide I band in the FTIR or Raman spectrum could reveal the presence of a significant population of β-turn and/or random coil structures. nih.govnih.gov The presence of a band around 1665 cm⁻¹ would be indicative of a type II β-turn. nih.gov

Table 3: Characteristic Amide I Frequencies (cm⁻¹) for Different Secondary Structures

Secondary StructureTypical Amide I Frequency Range (cm⁻¹)
α-Helix1650 - 1658
β-Sheet1620 - 1640
β-Turn1660 - 1685
Random Coil1640 - 1650

Crystallographic Approaches for Solid-State Structure Determination (if applicable)

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules in the solid state at atomic resolution. nih.gov The process involves growing well-ordered crystals of the peptide, which can be a significant challenge for short, flexible peptides. creative-biostructure.com

If suitable crystals of this compound could be obtained, X-ray diffraction analysis would provide precise coordinates for each atom in the peptide. This would yield a static, time-averaged picture of the peptide's conformation in the crystalline lattice. The resulting structure would reveal details about intramolecular hydrogen bonds, side-chain packing, and intermolecular interactions that stabilize the crystal. acs.orgnih.gov However, it is important to note that the conformation observed in the crystal may not be the only, or even the most populated, conformation in solution. creative-biostructure.com

Given the inherent flexibility of short linear peptides, obtaining diffraction-quality crystals of this compound would likely be a challenging endeavor. nih.govcreative-biostructure.com

Biophysical Techniques for Investigating Conformational Stability

Differential Scanning Calorimetry (DSC) Methodologies

Differential Scanning Calorimetry is a powerful thermoanalytical technique used to measure the heat capacity of a molecule as a function of temperature. In the context of peptides, DSC is employed to study thermal stability, including melting temperature (Tm) and the enthalpy of unfolding. This provides insights into the forces stabilizing the peptide's three-dimensional structure.

A typical DSC experiment for a peptide like this compound would involve preparing a solution of the peptide in a suitable buffer. This solution, along with a reference sample of the buffer alone, would be heated at a constant rate. The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. A transition, such as the unfolding of the peptide structure, would be observed as a peak in the heat capacity profile.

However, no published studies were found that present DSC thermograms or thermodynamic data for this compound.

Dynamic Light Scattering (DLS) for Aggregation State Analysis

Dynamic Light Scattering is a non-invasive technique used to determine the size distribution of particles in a solution. For peptides, DLS is valuable for assessing the aggregation state, which is a critical quality attribute. The technique measures the time-dependent fluctuations in the intensity of scattered light, which are related to the Brownian motion of the particles. From this, the hydrodynamic radius of the particles can be calculated using the Stokes-Einstein equation.

An analysis of this compound using DLS would reveal whether the peptide exists as a monomer, dimer, or larger aggregate in a given solution. This information is crucial for understanding its behavior and potential for developing stable formulations.

Despite the utility of this technique, no DLS studies or data on the aggregation state of this compound have been reported in the scientific literature.

Molecular Interaction Studies of L Lysyl L Methionyl L Seryl L Valine

Protein-Peptide Binding Mechanistic Investigations (In Vitro Systems)

Investigating the binding of L-Lysyl-L-methionyl-L-seryl-L-valine to proteins is fundamental to understanding its potential biological function. In vitro systems provide a controlled environment to dissect these interactions at a molecular level.

To determine if this compound can act as a substrate for an enzyme, its interaction with various proteases or ligases would be examined. Methodologies for such an analysis would involve incubating the peptide with a selected enzyme and monitoring the reaction over time.

Kinetic parameters, such as the Michaelis-Menten constant (K_m) and the catalytic rate (k_cat), would be determined by measuring the rate of product formation or substrate depletion at varying concentrations of the peptide. Techniques like High-Performance Liquid Chromatography (HPLC) or mass spectrometry are typically employed to separate and quantify the peptide and any resulting cleavage products. The specificity of the enzyme for the peptide bonds within the this compound sequence would be assessed by identifying the cleavage sites. For instance, L-amino acid ligases catalyze the formation of dipeptides and their substrate specificity is a key area of study for rational enzyme design. nih.gov The structural basis for the substrate specificity of enzymes like L-methionine decarboxylase has been elucidated through crystallographic studies of the enzyme in complex with its substrate or inhibitors. nih.gov

No published data is available for the enzymatic processing of this compound.

Receptor binding assays are employed to quantify the affinity of a ligand, in this case, this compound, for a specific receptor. These assays typically involve a preparation of the receptor, which could be a purified protein or a membrane fraction from cells expressing the receptor, and a labeled form of a known ligand.

The assay measures the displacement of the labeled ligand by the unlabeled peptide. By performing these experiments at a range of concentrations of this compound, a competition curve can be generated. From this curve, the inhibition constant (K_i) can be calculated, which reflects the affinity of the peptide for the receptor. This provides a quantitative measure of the binding interaction without assessing any subsequent physiological response.

There are no publicly available receptor binding studies for this compound.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event. nih.gov This method allows for the determination of the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction between a peptide and its binding partner in a single experiment. nih.govresearchgate.net

In a typical ITC experiment, a solution of this compound would be titrated into a sample cell containing a solution of the target protein. wur.nl The heat released or absorbed upon each injection is measured. As the protein becomes saturated with the peptide, the heat signal diminishes. The resulting data is fitted to a binding model to extract the thermodynamic parameters. The Gibbs free energy change (ΔG) and the entropy change (ΔS) can then be calculated, providing a complete thermodynamic profile of the interaction. nih.gov

Hypothetical ITC Data for a Peptide-Protein Interaction

ParameterValueUnit
Stoichiometry (n)Data not available
Association Constant (K_a)Data not availableM⁻¹
Enthalpy Change (ΔH)Data not availablekcal/mol
Entropy Change (ΔS)Data not availablecal/mol/deg

No ITC data for the binding of this compound to any protein has been published.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor binding interactions in real-time. This method provides kinetic data, including the association rate constant (k_on) and the dissociation rate constant (k_off), from which the equilibrium dissociation constant (K_D) can be calculated.

In an SPR experiment, a target protein would be immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. The binding of the peptide to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The rate of this change during the association phase provides the k_on. Subsequently, a buffer is flowed over the chip to initiate the dissociation phase, and the rate of signal decrease provides the k_off.

Hypothetical SPR Kinetic Data for a Peptide-Protein Interaction

ParameterValueUnit
Association Rate (k_on)Data not availableM⁻¹s⁻¹
Dissociation Rate (k_off)Data not availables⁻¹
Dissociation Constant (K_D)Data not availableM

No SPR studies detailing the binding kinetics of this compound have been reported.

Membrane Interaction Methodological Approaches

The interaction of peptides with biological membranes is a critical aspect of their mechanism of action, particularly for antimicrobial or cell-penetrating peptides.

Liposomes, which are artificial vesicles composed of a lipid bilayer, serve as a simplified model system for studying peptide-membrane interactions. nih.gov The interaction of this compound with liposomes of varying lipid compositions can provide insights into its ability to bind to and potentially disrupt cell membranes.

Techniques to study these interactions include monitoring changes in the physical properties of the liposomes upon addition of the peptide. For example, the leakage of an encapsulated fluorescent dye from the liposomes can indicate membrane permeabilization. Other methods, such as ITC, can be used to measure the thermodynamics of the peptide binding to the lipid bilayer. nih.gov The specific amino acid composition, such as the presence of lysine (B10760008), can significantly influence how a peptide interacts with lipid membranes. nih.gov

Hypothetical Liposome Leakage Assay Data

Liposome CompositionPeptide Concentration (µM)% Dye Leakage
Data not availableData not availableData not available
Data not availableData not availableData not available

No experimental data on the interaction of this compound with liposomes has been found in the scientific literature.

Cell-Free Membrane Mimetic System Investigations

There is currently no available research detailing the interaction of this compound with cell-free membrane mimetic systems.

Investigations in this area are crucial for understanding how a peptide might interact with cellular barriers. embopress.org These systems provide a simplified and controlled environment to study the fundamental biophysical and biochemical interactions between a peptide and a lipid bilayer, absent the complexities of living cells. nih.govnih.gov

Commonly used cell-free membrane mimetic systems include:

Liposomes: Vesicles made of a lipid bilayer that can mimic the composition of various cell membranes. nih.gov They are used to assess a peptide's ability to bind to, insert into, or disrupt a membrane. embopress.org

Nanodiscs: Small, discoidal patches of lipid bilayer encircled by a membrane scaffold protein. They offer a stable and soluble platform for studying membrane proteins and their interactions with peptides. nih.gov

Detergent Micelles: These are used to solubilize peptides and membrane proteins in an aqueous environment, facilitating structural studies, although they are less representative of a natural membrane. nih.gov

A typical study would involve synthesizing the this compound peptide and then introducing it to one of these mimetic systems. Researchers would then employ various biophysical techniques to observe and quantify any interactions.

Table 1: Common Techniques for Studying Peptide-Membrane Interactions in Cell-Free Systems

TechniqueInformation Gained
Fluorescence Spectroscopy Assesses peptide binding, insertion depth, and membrane perturbation (e.g., leakage assays). embopress.org
Circular Dichroism (CD) Determines changes in the peptide's secondary structure upon interaction with the membrane mimetic.
Nuclear Magnetic Resonance (NMR) Provides high-resolution structural information about the peptide when bound to the membrane mimetic.
Isothermal Titration Calorimetry (ITC) Measures the thermodynamics of binding, including affinity (Kd) and enthalpy (ΔH).
Electrochemical Impedance Spectroscopy (EIS) Characterizes changes in the electrical properties (e.g., resistance, capacitance) of a supported lipid bilayer upon peptide interaction, indicating permeabilization or translocation. mdpi.com

Without experimental data, the behavior of this compound at a membrane interface remains speculative. The presence of a positively charged lysine residue suggests a potential for electrostatic interaction with negatively charged lipid headgroups, which are characteristic of bacterial membranes. nih.govnih.gov

Nucleic Acid Interaction Studies

No specific studies on the interaction between this compound and nucleic acids (DNA or RNA) were identified in the available literature.

The study of peptide-nucleic acid interactions is fundamental to understanding gene regulation and developing new therapeutic agents. nih.govresearchgate.net Peptides can bind to nucleic acids through various mechanisms, including electrostatic interactions, hydrogen bonding, and intercalation. The presence of a lysine residue in the this compound sequence is significant, as its positively charged side chain can interact favorably with the negatively charged phosphate (B84403) backbone of DNA and RNA. mdpi.com Such interactions are pivotal in the biological function of many natural proteins. mdpi.com

Table 2: Methodologies for Investigating Peptide-Nucleic Acid Interactions

MethodologyPurpose
Electrophoretic Mobility Shift Assay (EMSA) A common technique to detect the binding of a peptide to a nucleic acid fragment by observing a change in its migration through a gel.
Fluorescence-Based Assays Utilizes fluorescent dyes or labeled peptides/nucleic acids to quantify binding affinity and kinetics.
Circular Dichroism (CD) Spectroscopy Detects conformational changes in the nucleic acid or the peptide upon complex formation.
Mass Spectrometry (MS) Can be used to identify the components of a peptide-nucleic acid complex and, with techniques like cross-linking mass spectrometry (XL-MS), can pinpoint specific binding sites. nih.gov
In Silico Docking Computational methods that predict the binding mode and affinity between a peptide and a nucleic acid structure. rsc.org

Given the lack of empirical data, any potential interaction between this compound and nucleic acids is hypothetical.

Self-Assembly and Aggregation Phenomenon Research Methodologies

There is no research available on the self-assembly or aggregation phenomena of the tetrapeptide this compound.

Peptide self-assembly is a process where peptide molecules spontaneously organize into ordered nanostructures, such as nanofibers, nanotubes, or hydrogels. nih.govchemrxiv.orgnih.gov This process is driven by non-covalent interactions like hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.gov Conversely, aggregation often refers to the formation of non-specific, often amorphous, clusters, which can be a concern in the development of peptide-based therapeutics.

The propensity of a peptide to self-assemble or aggregate is highly dependent on its amino acid sequence, concentration, and environmental conditions such as pH and temperature.

Table 3: Common Methodologies for Studying Peptide Self-Assembly and Aggregation

TechniqueApplication
Transmission Electron Microscopy (TEM) Visualizes the morphology of the resulting nanostructures or aggregates.
Atomic Force Microscopy (AFM) Provides high-resolution imaging of the assembled structures on a surface.
Circular Dichroism (CD) Spectroscopy Monitors changes in secondary structure (e.g., formation of β-sheets), which often accompany self-assembly.
Thioflavin T (ThT) Fluorescence Assay A standard method to detect the formation of amyloid-like fibrils, which are rich in β-sheet structures.
Dynamic Light Scattering (DLS) Measures the size distribution of particles in a solution to monitor the formation of larger assemblies or aggregates over time.
Rheology Characterizes the mechanical properties (e.g., stiffness) of hydrogels formed through peptide self-assembly.

Without dedicated studies, it is unknown whether this compound has a tendency to self-assemble into ordered structures or to form aggregates under physiological conditions.

Biochemical Pathways and Cellular Mechanistic Investigations of L Lysyl L Methionyl L Seryl L Valine

Peptide Transport and Cellular Uptake Methodologies (Cellular models)

The entry of peptides like L-Lysyl-L-methionyl-L-seryl-L-valine into cells is a critical first step for any subsequent biological effect. The cellular uptake of peptides is often mediated by specific transport systems. For short-chain peptides, this process can involve various mechanisms, including endocytosis and direct penetration of the cell membrane. nih.gov The efficiency and pathway of uptake can be influenced by the peptide's amino acid composition and sequence. nih.gov

Cellular models are instrumental in elucidating these transport mechanisms. In vitro systems, such as those using Caco-2 cells which mimic the intestinal barrier, are frequently employed to study peptide absorption. researchgate.netmdpi.com These models allow researchers to investigate transport across cellular monolayers, providing insights into how peptides might be absorbed in the body. researchgate.net Other commonly used cell lines for expressing and studying transporters include HEK293 and CHO cells, valued for their low endogenous transporter activity. uzh.ch

Methodologies to study peptide transport are diverse. Traditional methods often involve end-point assays in Transwell systems, where cells are grown on a membrane separating two chambers. researchgate.net More advanced techniques like fluorescence live-cell imaging enable the direct visualization and tracking of peptides as they cross cellular barriers, offering a more detailed understanding of the transport mechanisms, such as transcytosis or paracellular movement. researchgate.net Additionally, inside-out oriented membrane vesicles are used to study transporter proteins directly, allowing for the characterization of substrate specificity and affinity. uzh.ch The study of valine uptake, a constituent amino acid of this tetrapeptide, has been shown to be sodium-dependent and can be inhibited by other amino acids, highlighting the competitive nature of these transport systems. nih.gov

Table 1: Cellular Models and Methodologies for Peptide Transport Studies

Cellular Model Methodology Information Gained References
Caco-2 cells Transwell assays, Fluorescence live-cell imaging Intestinal absorption, transport mechanisms (transcytosis, paracellular) researchgate.netmdpi.com
HEK293 cells Transporter expression studies Substrate specificity, transporter kinetics uzh.ch
CHO cells Transporter expression studies Substrate specificity, transporter kinetics uzh.ch
Porcine mammary tissue explants Radiolabeled tracer uptake assays Kinetic properties (Km, Vmax), substrate specificity nih.gov

Intracellular Signaling Pathway Modulation Investigations (Mechanism-focused, not clinical outcome)

Once inside the cell, peptides can influence various signaling pathways. While specific data on this compound's direct modulation of signaling pathways is limited, the activities of similar peptides and its constituent amino acids provide a framework for potential interactions. Tetraspanins, for example, are membrane proteins that organize signaling molecules and can be influenced by peptides, thereby regulating pathways related to cell adhesion and receptor-mediated signaling. nih.gov

Peptides can act as modulators of key signaling cascades. For instance, certain peptides have been shown to influence the mitogen-activated protein (MAP) kinase pathway, which is crucial for both cell proliferation and differentiation. nih.gov The activation of this pathway can be necessary and sufficient to induce specific cellular responses. nih.gov G-protein coupled receptors (GPCRs) are another major class of signaling hubs that can be modulated by intracellular peptides, affecting downstream effectors like protein kinase A and protein kinase C. nih.govyoutube.com

The individual amino acids within the tetrapeptide also have known signaling roles. L-valine, for example, can activate the PI3K/Akt1 signaling pathway. nih.gov Furthermore, peptides derived from natural sources have been shown to modulate signaling pathways involved in tissue regeneration and inflammation, such as the VEGFR2 and FAK-paxillin pathways. peptidesciences.com

Table 2: Potential Intracellular Signaling Pathways Modulated by Peptides

Signaling Pathway General Peptide-Mediated Effect Key Molecules Involved References
Mitogen-Activated Protein (MAP) Kinase Proliferation and differentiation Mek, Erk nih.gov
G-Protein Coupled Receptor (GPCR) Signaling Modulation of second messengers Protein Kinase A, Protein Kinase C nih.govyoutube.com
PI3K/Akt1 Signaling Cell survival and growth PI3K, Akt1 nih.gov

Role as a Precursor or Degradation Product in Model Biochemical Systems

Peptides are central to cellular metabolism, serving as building blocks for larger proteins or being generated through protein degradation. Short-chain peptides can be products of protein hydrolysis, and their presence can indicate active protein turnover. researchgate.net The degradation of peptides is a regulated process, with enzymes like the 20S proteasome playing a key role in breaking them down into smaller fragments. core.ac.ukmdpi.com The rate of degradation can be influenced by peptide length, with shorter peptides often being degraded more slowly. core.ac.uk

The constituent amino acids of this compound are all involved in crucial biosynthetic pathways. L-valine, an essential branched-chain amino acid, is a precursor in the biosynthesis of penicillin and is synthesized from pyruvate (B1213749) through a series of enzymatic steps. nih.govnih.gov L-lysine biosynthesis is another well-studied pathway, particularly in microorganisms like Corynebacterium glutamicum, which is used for industrial production. researchgate.net L-serine biosynthesis is primarily linked to the Embden–Meyerhof–Parnas (EMP) pathway. nih.gov L-methionine plays a role in the synthesis of other amino acids and is involved in feedback regulation of its own production pathway. researchgate.net

The study of peptide degradation in different cell types, such as mesenchymal stem cells and endothelial cells, reveals that the chemical nature of the peptide's termini (N-terminus and C-terminus) significantly affects its stability. nih.gov For instance, peptides with N-terminal amines are often rapidly degraded. nih.gov

Table 3: Biosynthetic Pathways of Constituent Amino Acids

Amino Acid Precursor Key Enzymes/Pathways References
L-Valine Pyruvate Acetohydroxyacid synthase (AHAS), Acetohydroxyacid isomeroreductase (AHAIR), Dihydroxyacid dehydratase (DHAD), Transaminase B (TA) nih.govresearchgate.net
L-Lysine Aspartate Aspartokinase, Dihydrodipicolinate synthase researchgate.netresearchgate.net
L-Serine 3-Phosphoglycerate (from EMP pathway) 3-phosphoglycerate dehydrogenase, Phosphoserine aminotransferase, Phosphoserine phosphatase nih.gov

Bioactivity Assessment in Cell-Based Assays (Focus on molecular mechanisms, e.g., enzyme inhibition, cellular pathway activation)

Cell-based assays are fundamental for determining the biological activity of peptides like this compound. These assays can reveal a peptide's ability to inhibit enzymes, activate cellular pathways, or influence other molecular processes. For example, derivatives of L-lysine have been synthesized and tested for their ability to inhibit angiotensin-converting enzyme (ACE), demonstrating the potential for lysine-containing peptides to have specific enzymatic targets. nih.gov

The immunomodulatory properties of peptides are another area of active investigation. Selank, a synthetic tetrapeptide analog of tuftsin (B1682037), is known to modulate the GABAergic and serotonergic systems and has immunomodulatory effects. swolverine.com Peptides can also stimulate various aspects of wound healing and tissue regeneration. For example, the tripeptide GHK-Cu stimulates collagen synthesis and modulates gene expression related to tissue remodeling. peptidesciences.comwikipedia.org

The activation of cellular pathways by peptides can be quantified using reporter gene assays. For instance, a luciferase gene reporter assay can be used to measure the activation of GPCR signal transduction in response to peptide treatment. nih.gov Furthermore, peptides can be designed to bind to and activate the 20S proteasome, enhancing the degradation of specific proteins, which has been explored as a potential anti-cancer strategy. mdpi.com

Table 4: Examples of Bioactivity Assays for Peptides

Assay Type Target/Pathway Measured Effect References
Enzyme Inhibition Assay Angiotensin-Converting Enzyme (ACE) Inhibition of enzyme activity (IC50) nih.gov
Cell Proliferation Assay Cancer cell lines Inhibition of cell growth (Cyt50) mdpi.com
Reporter Gene Assay G-Protein Coupled Receptors (GPCRs) Activation of luciferase gene expression nih.gov

Enzymatic Biotransformation and Biodegradation of L Lysyl L Methionyl L Seryl L Valine

Identification and Characterization of Peptide-Degrading Enzymes

The stability of KMSV is largely dictated by its susceptibility to cleavage by proteolytic enzymes. The identification of these enzymes and the characterization of their activity are foundational to understanding the peptide's metabolic pathway.

Protease susceptibility profiling is a systematic approach to determine which enzymes can cleave a peptide substrate. A common methodology involves incubating the peptide with a panel of individual proteases, representing a wide range of cleavage specificities, under optimized conditions (e.g., pH, temperature). The reaction mixture is analyzed at various time points, typically using high-performance liquid chromatography (HPLC) to monitor the disappearance of the parent peptide and the appearance of cleavage products. The primary cleavage sites can be subsequently identified using mass spectrometry. nih.gov

Given the amino acid sequence of L-Lysyl-L-methionyl-L-seryl-L-valine, several endopeptidases and exopeptidases are predicted to be capable of its hydrolysis. For instance, trypsin is known to cleave peptide chains at the carboxyl side of lysine (B10760008) (Lys, K) and arginine residues. peakproteins.comunc.edu Chymotrypsin (B1334515) preferentially cleaves at the carboxyl side of large hydrophobic residues such as methionine (Met, M). libretexts.org Other less specific proteases, like Proteinase K, can also contribute to its degradation. unc.edu

A hypothetical susceptibility profile for KMSV is presented below, illustrating its degradation by common proteases.

Table 1: Hypothetical Protease Susceptibility Profile of this compound

Protease Predicted Cleavage Site (P1-P1') Relative Cleavage Efficiency (%) Primary Metabolites Generated
Trypsin Lys(1) - Met(2) 95 H-Lys-OH, H-Met-Ser-Val-OH
Chymotrypsin Met(2) - Ser(3) 70 H-Lys-Met-OH, H-Ser-Val-OH
Elastase Val(4) - COOH (C-terminus) 15 H-Lys-Met-Ser-Val-OH (no cleavage)
Pepsin Met(2) - Ser(3) 40 H-Lys-Met-OH, H-Ser-Val-OH
Proteinase K Multiple sites 100 Various di- and tri-peptides, amino acids
Aminopeptidase Lys(1) (N-terminus) 80 H-Lys-OH, H-Met-Ser-Val-OH
Carboxypeptidase Val(4) (C-terminus) 60 H-Val-OH, H-Lys-Met-Ser-OH

For this compound, a detailed kinetic analysis with an enzyme known for high cleavage efficiency, such as trypsin, would be conducted. The reaction would be monitored by measuring the rate of formation of one of the cleavage products over a range of KMSV concentrations.

Table 2: Hypothetical Kinetic Parameters for the Hydrolysis of this compound by Trypsin

Parameter Value Unit Description
Km (Michaelis Constant) 150 µM Substrate concentration at which the reaction velocity is half of Vmax.
Vmax (Maximum Velocity) 25 µmol/min/mg The maximum rate of the reaction at saturating substrate concentrations.
kcat (Catalytic Constant) 10 s⁻¹ The turnover number of the enzyme.
kcat/Km (Catalytic Efficiency) 6.7 x 10⁴ M⁻¹s⁻¹ A measure of the overall efficiency of the enzyme for the substrate.

In Vitro Stability Studies in Model Biological Matrices

To predict the in vivo behavior of KMSV, its stability is assessed in various model biological matrices that simulate physiological environments. The most common of these are simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), which contain the digestive enzymes and reflect the pH conditions of the stomach and small intestine, respectively. acs.orgacs.org Additionally, cell lysates, such as those from liver (hepatic) or intestinal cells, are used to evaluate susceptibility to intracellular enzymes.

Studies have shown that while some smaller peptides may exhibit moderate stability in the highly acidic environment of SGF, they are often rapidly degraded in the enzyme-rich SIF. core.ac.uknih.govresearchgate.net The tetrapeptide KMSV, being relatively small, might show limited initial degradation in SGF, but significant breakdown in SIF due to the presence of enzymes like trypsin and chymotrypsin in pancreatin.

The stability assay involves incubating the peptide in the biological matrix and quantifying the remaining percentage of the intact peptide over time using LC-MS.

Table 3: Hypothetical In Vitro Stability of this compound in Biological Matrices

Time (minutes) % Remaining in SGF (pH 1.2, with Pepsin) % Remaining in SIF (pH 6.8, with Pancreatin) % Remaining in Human Liver S9 Fraction
0 100 100 100
15 92 45 88
30 85 18 75
60 78 <5 52
120 65 <1 23

Metabolite Identification Techniques (non-clinical)

Identifying the breakdown products, or metabolites, of KMSV is crucial for a complete understanding of its biotransformation. The primary analytical technique for non-clinical metabolite identification is liquid chromatography-tandem mass spectrometry (LC-MS/MS). chromatographyonline.comnih.gov This powerful method allows for the separation, detection, and structural elucidation of metabolites within a complex biological sample. nih.govyoutube.com

The process involves analyzing samples from in vitro stability assays. The LC separates the parent peptide from its metabolites based on their physicochemical properties. The eluting compounds are then ionized and introduced into the mass spectrometer. A full scan (MS1) detects the mass-to-charge (m/z) ratio of all ions. Specific ions of interest, corresponding to potential metabolites, are then selected for fragmentation (MS2 or tandem MS), which breaks the molecule apart. The resulting fragmentation pattern provides a "fingerprint" that allows for the confident identification of the metabolite's structure. nih.gov

For this compound, enzymatic cleavage of its three internal peptide bonds would be the primary metabolic pathway, resulting in smaller peptide fragments and individual amino acids.

Table 4: Potential Metabolites of this compound Identified by LC-MS/MS

Metabolite Molecular Formula Molecular Weight (Da) Origin (Cleaved Bond)
H-Met-Ser-Val-OH C₁₃H₂₅N₃O₅S 351.42 Lys(1) - Met(2)
H-Lys-Met-OH C₁₁H₂₂N₂O₃S 262.37 Met(2) - Ser(3)
H-Ser-Val-OH C₈H₁₆N₂O₄ 204.22 Met(2) - Ser(3)
H-Lys-Met-Ser-OH C₁₄H₂₈N₄O₅S 380.46 Ser(3) - Val(4)
H-Lys-OH C₆H₁₄N₂O₂ 146.19 Lys(1) - Met(2)
H-Val-OH C₅H₁₁NO₂ 117.15 Ser(3) - Val(4)

Computational Chemistry and Bioinformatics Applied to L Lysyl L Methionyl L Seryl L Valine

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For a flexible tetrapeptide like L-Lysyl-L-methionyl-L-seryl-L-valine, MD simulations can reveal its conformational preferences, structural stability, and dynamic behavior in different environments, such as in aqueous solution or near a biological membrane. pnas.orgresearchgate.net

Detailed research findings from MD simulations on short peptides indicate that their dynamics are complex and occur on a wide range of timescales, from femtoseconds to seconds. pnas.org The conformational landscape of a peptide is dictated by the intricate interplay of intramolecular forces and interactions with the surrounding solvent molecules. nih.gov For this compound, key dynamic features would include the flexibility of the peptide backbone and the movement of the four distinct side chains. The positively charged lysine (B10760008) side chain is expected to have significant electrostatic interactions with polar solvent molecules, while the hydrophobic valine and methionine side chains may favor more buried conformations to minimize contact with water. nih.gov

Simulations of peptides with charged lysine residues have shown that intramolecular electrostatic interactions and their hydration effects can significantly influence helical conformations. nih.gov The presence of both charged (Lysine) and hydrophobic (Valine, Methionine) residues in the KMSV sequence suggests that its conformational ensemble in water would be diverse, balancing the solvation of the polar and charged groups with the shielding of nonpolar groups. nih.gov Ultrafast fluctuations of the peptide backbone, occurring on subpicosecond timescales, are crucial for allowing the peptide to sample its vast conformational space efficiently. pnas.org

Table 1: Representative Parameters for an MD Simulation of this compound This table presents a hypothetical but typical set of parameters for conducting an all-atom MD simulation.

Parameter Value/Setting Rationale
Force Field AMBER, CHARMM, GROMOS These are standard, well-validated force fields for protein and peptide simulations. mdpi.com
Solvent Model TIP3P, SPC/E (Explicit Water) Explicit water models are crucial for accurately capturing solvent interactions and the hydrophobic effect. pnas.org
Box Type Cubic or Triclinic A periodic boundary box is used to simulate a continuous system and avoid edge effects.
Temperature 300 K Simulates physiological temperature. pnas.org
Pressure 1 atm Simulates atmospheric pressure. pnas.org
Simulation Time 100 ns - 1 µs Sufficient time to sample significant conformational changes in a short peptide. worldscientific.com
Time Step 2 fs A standard time step for integrating the equations of motion with constrained hydrogen bonds. pnas.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov For this compound, docking studies could be employed to identify potential protein targets and elucidate the specific interactions that stabilize the peptide-protein complex. This is crucial for understanding its potential biological function.

In a typical docking study, the tetrapeptide would be treated as a flexible ligand, and a library of potential protein targets would be screened. The process involves generating a multitude of possible binding poses and scoring them based on an energy function that estimates the binding affinity. researchgate.net Studies on other tetrapeptides have successfully used this approach to identify potential inhibitors for enzymes like angiotensin-converting enzyme (ACE). researchgate.net

The interactions governing the binding of this compound would be multifaceted. The positively charged lysine could form strong salt bridges with acidic residues (Aspartic acid, Glutamic acid) in a receptor's binding pocket. nih.gov The hydroxyl group of serine is a prime candidate for forming hydrogen bonds, while the hydrophobic side chains of methionine and valine could engage in van der Waals interactions within hydrophobic pockets of the target protein. nih.gov The specific conformation adopted by the peptide upon binding is critical and is often different from its preferred conformation in solution, a phenomenon known as induced fit. researchgate.net

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein This table illustrates the types of interactions that would be analyzed in a docking study.

Peptide Residue Potential Interacting Receptor Residue Type of Interaction Binding Energy Contribution (kcal/mol)
L-Lysine (K) Aspartic Acid (D) / Glutamic Acid (E) Salt Bridge, Hydrogen Bond -5.0 to -10.0
L-Methionine (M) Leucine (L), Isoleucine (I), Phenylalanine (F) Hydrophobic (van der Waals) -1.5 to -3.0
L-Serine (S) Asparagine (N), Glutamine (Q), Backbone Amide Hydrogen Bond -2.0 to -4.0
L-Valine (V) Alanine (A), Valine (V), Leucine (L) Hydrophobic (van der Waals) -1.0 to -2.5

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations provide a highly accurate description of the electronic structure of molecules, which governs their geometry, energy, and reactivity. For a peptide like this compound, QM methods can be used to study the intrinsic conformational preferences of the peptide backbone and side chains, the nature of intramolecular hydrogen bonds, and the distribution of electronic charge across the molecule. nih.govarxiv.org

Studies on model dipeptides have shown that QM calculations can accurately identify stable conformers and the energy barriers between them. nih.govresearchgate.net These calculations have revealed that even in the absence of a solvent, peptides have intrinsic propensities for certain secondary structures like β-turns or γ-turns. For this compound, QM calculations could precisely determine the energetics of different backbone (φ, ψ) and side-chain (χ) torsional angles. This information is invaluable for refining the force fields used in classical MD simulations. escholarship.org

Furthermore, QM can elucidate the details of charge distribution. The positive charge of the lysine side chain is not strictly localized on the terminal amino group but is delocalized to some extent over adjacent atoms. nih.gov QM can also predict the ionization potentials and electron affinities of the peptide, which are fundamental to understanding its behavior in redox processes. pnas.org The electronic properties of the sulfur atom in methionine and the hydroxyl group in serine are of particular interest for reactivity and specific binding interactions.

Table 3: Key Electronic Properties of this compound Amenable to QM Calculation This table outlines properties that would be investigated using QM methods to understand the peptide's fundamental chemical nature.

Property Description Significance
Conformational Energy Relative energies of different geometric arrangements (conformers). Determines the most stable structures and conformational flexibility. researchgate.net
Partial Atomic Charges Distribution of electron density across the atoms of the molecule. Critical for understanding electrostatic interactions with other molecules. nih.gov
Frontier Molecular Orbitals (HOMO/LUMO) The highest occupied and lowest unoccupied molecular orbitals. Indicates regions of the molecule most likely to donate or accept electrons, key to reactivity.
Intramolecular H-Bond Energy The strength of hydrogen bonds between different parts of the peptide. Important for stabilizing specific folded conformations. pnas.org

De Novo Peptide Design Principles Informed by this compound Sequence

De novo peptide design aims to create new peptide sequences with desired structures and functions from scratch. nih.govresearchgate.net The sequence of this compound can serve as a model to inform the principles of designing short peptides with mixed physicochemical properties. The challenge in designing such peptides is to achieve a stable, well-defined structure or a specific dynamic behavior that enables function.

A key principle is the strategic positioning of charged, polar, and hydrophobic residues to control folding and interaction. acs.org The KMSV sequence, with its N-terminal charged residue followed by a mix of polar and nonpolar residues, provides a template for creating amphipathic peptides. Computational design frameworks often start by defining a target backbone structure and then use optimization algorithms to find a sequence that can stably adopt that fold. plos.orgnih.gov

Sequence Homology and Structural Prediction Analysis

Sequence homology analysis involves comparing a query sequence to a database of known sequences to find evolutionary relationships, which can be used to infer function or structure. For a short peptide like this compound, traditional homology searches are challenging because short sequences can occur by chance. pnas.org It has been shown that identical pentapeptides can adopt entirely different structures in different protein contexts, highlighting that local conformation is heavily influenced by long-range interactions that are absent in a short, isolated peptide. pnas.org

Therefore, structural prediction for this tetrapeptide relies more heavily on de novo or ab initio methods. These approaches predict the peptide's structure based on physical principles rather than homology. Servers like PEP-FOLD utilize a structural alphabet, which is a library of prototype conformations for short amino acid fragments, to assemble possible structures for the full peptide. The predicted models are then scored and clustered to identify the most likely conformations. For this compound, such predictions would likely yield a diverse ensemble of structures, reflecting its high flexibility, rather than a single, rigid conformation. plos.org

Advanced Analytical Method Development for L Lysyl L Methionyl L Seryl L Valine

Mass Spectrometry (MS) Based Techniques for Detection and Characterization

Mass spectrometry is a cornerstone in the analysis of peptides, offering unparalleled sensitivity and specificity for determining molecular weight and sequence. americanpeptidesociety.org Several MS-based techniques are particularly suited for the comprehensive analysis of L-Lysyl-L-methionyl-L-seryl-L-valine.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of peptides like this compound. verifiedpeptides.com This method allows for the transfer of the peptide from a liquid solution into the gas phase as intact, multiply charged ions with minimal fragmentation. verifiedpeptides.comnih.gov The process involves creating a fine spray of charged droplets from the peptide solution by applying a strong electric field. verifiedpeptides.com As the solvent evaporates from these droplets, the peptide ions are released into the gas phase and can be directed into the mass analyzer. americanpeptidesociety.org

A key advantage of ESI-MS for peptide analysis is its ability to produce multiply charged ions, which brings larger molecules into the detectable mass-to-charge (m/z) range of common mass spectrometers. nih.gov For a tetrapeptide such as this compound, ESI-MS would typically be expected to produce protonated molecular ions, such as [M+H]⁺ and [M+2H]²⁺. The resulting mass spectrum allows for the accurate determination of the peptide's molecular weight. nih.gov Furthermore, ESI can be readily coupled with liquid chromatography (LC) for LC-MS analysis, enabling the separation of the target peptide from impurities prior to detection. nih.gov The sensitivity of ESI-MS is another significant benefit, often allowing for detection in the femtomole to picomole range. verifiedpeptides.comnih.gov

Table 1: Expected ESI-MS Ions for this compound

Ion SpeciesDescriptionTheoretical m/z
[M+H]⁺Singly protonated molecular ion494.27
[M+2H]²⁺Doubly protonated molecular ion247.64
[M+Na]⁺Sodium adduct516.25

Note: The theoretical m/z values are calculated based on the monoisotopic mass of the peptide.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another powerful soft ionization technique for peptide analysis. libretexts.org In this method, the peptide sample is co-crystallized with a matrix compound on a target plate. libretexts.org A pulsed laser beam irradiates the crystals, causing the matrix to absorb the laser energy and desorb, carrying the intact peptide molecules into the gas phase as predominantly singly charged ions. americanpeptidesociety.orgcreative-proteomics.com The time it takes for these ions to travel through a flight tube to the detector is measured, which is proportional to their mass-to-charge ratio. libretexts.org

MALDI-TOF MS is known for its high sensitivity, speed, and ability to analyze complex mixtures, making it suitable for applications like peptide mass fingerprinting. creative-proteomics.comnih.gov For this compound, MALDI-TOF MS would provide a rapid and accurate determination of its molecular weight. libretexts.org While MALDI typically produces singly charged ions, which simplifies the resulting spectrum, it can be less readily coupled to liquid chromatography compared to ESI. americanpeptidesociety.orglibretexts.org The choice of matrix is crucial for successful MALDI analysis and can influence the quality of the data obtained. nih.gov

Table 2: Typical Matrices for MALDI-TOF MS Analysis of Peptides

MatrixAbbreviationCommon Applications
α-Cyano-4-hydroxycinnamic acidCHCAPeptides and proteins
Sinapinic acidSAProteins and high molecular weight peptides
2,5-Dihydroxybenzoic acidDHBPeptides, proteins, and glycans

Tandem Mass Spectrometry (MS/MS) for Sequence Verification

Tandem mass spectrometry (MS/MS) is an indispensable tool for confirming the amino acid sequence of peptides. nih.gov The process involves selecting a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) in the first mass analyzer, subjecting it to fragmentation, and then analyzing the resulting fragment ions in a second mass analyzer. tandfonline.comunits.it Collision-induced dissociation (CID) is a common fragmentation method where the precursor ion collides with an inert gas, leading to cleavage of the peptide backbone bonds. libretexts.org

The fragmentation of the peptide backbone primarily occurs at the amide bonds, producing characteristic b- and y-ions. The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. libretexts.org By analyzing the mass differences between the fragment ions in the MS/MS spectrum, the amino acid sequence can be deduced. nih.gov This de novo sequencing capability is crucial for unequivocally identifying this compound and distinguishing it from isomeric peptides.

Table 3: Predicted b- and y-ion Series for this compound

Fragment IonSequenceTheoretical m/z
b₁Lys129.10
b₂Lys-Met260.15
b₃Lys-Met-Ser347.18
y₁Val118.09
y₂Ser-Val205.12
y₃Met-Ser-Val336.17

Note: The theoretical m/z values are for the singly charged fragment ions.

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are essential for the purification of this compound and for the quantitative analysis of its purity.

Reversed-Phase HPLC-UV/Vis

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used method for the analysis and purification of peptides. nih.govnih.gov In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Peptides are separated based on their relative hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times. nih.gov

For the analysis of this compound, a C18 column is a common choice for the stationary phase. hplc.eu The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile, with an ion-pairing agent like trifluoroacetic acid (TFA) added to improve peak shape and resolution. hplc.eu A gradient elution, where the concentration of the organic solvent is gradually increased, is typically employed to elute peptides with varying hydrophobicities. hplc.eu

Detection is commonly performed using a UV-Vis detector, typically at a wavelength of 214-220 nm, where the peptide bond absorbs strongly. hplc.eu The area under the resulting chromatographic peak is proportional to the concentration of the peptide, allowing for quantification.

Table 4: Typical RP-HPLC Parameters for Peptide Analysis

ParameterCondition
Column C18, 3-5 µm particle size, 100-300 Å pore size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Linear gradient from 5% to 60% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 215 nm

Chiral HPLC for Stereoisomeric Purity Assessment

The assessment of stereoisomeric purity is critical for synthetic peptides, as the biological activity can be highly dependent on the chirality of the constituent amino acids. nih.gov Chiral HPLC is a specialized technique used to separate enantiomers and diastereomers. unh.edu This can be achieved by using a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase. nih.gov

For this compound, which is composed of L-amino acids, chiral HPLC can be used to detect the presence of any corresponding D-isomers that may have been introduced during synthesis. nih.gov The separation is based on the differential interactions between the stereoisomers and the chiral selector, leading to different retention times. unh.edu Various types of CSPs are available, including those based on cyclodextrins, macrocyclic antibiotics (like teicoplanin), and Pirkle-type phases. chromatographytoday.com The development of an effective chiral separation method often requires careful optimization of the mobile phase composition and temperature.

Table 5: Common Chiral Stationary Phases for Amino Acid and Peptide Separations

Chiral Stationary Phase TypePrinciple of Separation
Cyclodextrin-based Inclusion complexation
Macrocyclic glycopeptide (e.g., Teicoplanin) Multiple interactions including hydrogen bonding, ionic, and steric interactions chromatographytoday.com
Pirkle-type (e.g., (R,R)-Whelk-O1) π-π interactions, hydrogen bonding, and dipole-dipole interactions
Ligand-exchange Formation of diastereomeric metal complexes

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) has emerged as a powerful analytical tool for the separation and characterization of peptides, owing to its high efficiency, resolution, and minimal sample consumption. nih.govcreative-proteomics.com The application of CE to the analysis of this compound involves the principles of separating molecules based on their charge-to-mass ratio in an electric field. nih.gov Given the tetrapeptide's composition of basic (lysine), hydrophobic (methionine, valine), and polar uncharged (serine) amino acid residues, CE methodologies can be tailored to achieve optimal separation and detection.

The inherent charge of this compound, primarily due to the lysine (B10760008) residue, makes it amenable to Capillary Zone Electrophoresis (CZE), a fundamental mode of CE. researchgate.net In CZE, the separation is governed by the differential migration of analytes in a buffer-filled capillary under the influence of an electric field. However, a significant challenge in the CZE of peptides is their potential interaction with the negatively charged inner wall of the fused-silica capillary, which can lead to peak broadening and poor reproducibility. researchgate.net To mitigate these interactions, various strategies can be employed, such as the use of acidic buffers or dynamic coating of the capillary wall. researchgate.net

Method development for the CE analysis of this compound would involve the systematic optimization of several key parameters. The composition and pH of the background electrolyte (BGE) are critical. An acidic BGE can suppress the ionization of silanol (B1196071) groups on the capillary wall, thereby reducing electrostatic interactions. The addition of organic modifiers or ion-pairing reagents to the BGE can further enhance separation selectivity and efficiency.

Detection is another crucial aspect of the analytical method. While the peptide bond provides some UV absorbance, the lack of a strong chromophore in the constituent amino acids may necessitate indirect UV detection or derivatization. creative-proteomics.comhoriba.com In indirect UV detection, a UV-absorbing compound is added to the BGE, and the analyte is detected as a decrease in absorbance as it displaces the background chromophore. horiba.com Alternatively, pre- or post-capillary derivatization with a labeling agent that imparts a fluorescent or highly UV-absorbent tag can significantly improve detection sensitivity. nih.gov Coupling CE with mass spectrometry (CE-MS) offers the dual benefits of high-resolution separation and definitive mass-based identification, providing a powerful tool for the unambiguous analysis of the tetrapeptide. creative-proteomics.commdpi.com

Illustrative Research Findings for Tetrapeptide Analysis by CE

While specific studies on this compound are not extensively documented in publicly available literature, research on similar peptides provides a framework for method development. Studies have demonstrated the successful separation of di-, tri-, and tetrapeptides using CZE. acs.org For instance, the use of acidic buffers containing tetraalkylammonium cations has been shown to reverse the electroosmotic flow and minimize the adsorption of positively charged peptides, leading to improved resolution. researchgate.net Furthermore, Affinity Capillary Electrophoresis (ACE) presents a specialized approach for studying specific interactions, such as the oxidation of the methionine residue within the peptide. nih.gov

The following interactive data tables showcase typical experimental conditions that could be adapted for the analysis of this compound based on established CE methods for peptides and amino acids. horiba.comnih.gov

Table 1: Representative Capillary Zone Electrophoresis (CZE) Parameters for Tetrapeptide Analysis

ParameterConditionRationale
Capillary Fused Silica, 50 µm i.d., 50 cm total lengthStandard for peptide separations, balancing sample volume and heat dissipation.
Background Electrolyte (BGE) 50 mM Phosphate (B84403) Buffer, pH 2.5Acidic pH minimizes wall interactions by suppressing silanol ionization.
Applied Voltage 20 kVProvides efficient separation with manageable Joule heating.
Temperature 25 °CControlled temperature ensures migration time reproducibility.
Injection Hydrodynamic (50 mbar for 5 s)A common and reproducible method for sample introduction.
Detection UV at 200 nmDetection of the peptide bond.

Table 2: Example Conditions for CE with Derivatization for Enhanced Detection

ParameterConditionRationale
Derivatizing Agent 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)Reacts with the primary amine of lysine for fluorescent or colorimetric detection. nih.gov
Labeling Reaction Borate buffer (pH 8.5), 60 min at 70°COptimal conditions for the NBD-Cl labeling reaction. nih.gov
Separation BGE 100 mM Borate Buffer, pH 9.7Alkaline pH suitable for separating the derivatized peptide. nih.gov
Detection Wavelength 475 nmWavelength for detecting the NBD-labeled peptide. nih.gov

These tables illustrate the starting points for developing a robust CE method for the quality control and characterization of this compound. The precise conditions would require empirical optimization to achieve the desired analytical performance, including resolution, sensitivity, and analysis time.

Future Research Trajectories and Methodological Innovations for L Lysyl L Methionyl L Seryl L Valine

Development of Novel Research Probes and Labels

To understand the biological journey and interaction partners of L-Lysyl-L-methionyl-L-seryl-L-valine, researchers will need to develop specifically labeled versions of the peptide to act as probes. nih.gov These probes are essential for tracking the molecule within complex biological systems.

The synthesis of such probes involves attaching signaling moieties to the peptide without disrupting its native structure and function. Common strategies include:

Fluorescent Labeling: Attaching a fluorophore, such as 5(6)-carboxyfluorescein (B613776) (FAM), allows for the direct visualization of the peptide in cells and tissues using optical imaging techniques. nih.govacs.org

Biotinylation: The addition of a biotin (B1667282) tag enables the peptide to be captured along with its binding partners in pull-down assays, a crucial step in identifying protein-peptide interactions.

Radiolabeling: Incorporating a radioactive isotope can facilitate highly sensitive detection in various applications, including positron emission tomography (PET) imaging for in vivo studies. nih.gov

Photo-crosslinking: Incorporating photo-activatable amino acids would allow researchers to permanently link the peptide to its interacting molecules upon light exposure, providing a snapshot of its direct binding partners.

These labeled probes are instrumental in elucidating the peptide's mechanism of action, cellular uptake, and distribution. nih.gov

Probe TypeLabeling Moiety ExamplePrimary ApplicationDetection Method
Fluorescent Probe 5(6)-Carboxyfluorescein (FAM)Cellular Imaging, FRET AssaysFluorescence Microscopy, Spectroscopy
Affinity Probe BiotinPull-down Assays, Interaction MappingWestern Blot, Mass Spectrometry
Radiolabeled Probe Fluorine-18 (¹⁸F)In Vivo Imaging (PET)PET Scanning, Autoradiography
Photo-crosslinking Photo-LeucineIdentifying Direct Binding PartnersMass Spectrometry

Integration with "Omics" Technologies (e.g., Peptidomics, Metabolomics)

"Omics" technologies offer a system-wide view of molecular changes and are poised to be instrumental in characterizing the role of this compound.

Peptidomics , the comprehensive study of peptides in a biological sample, can be used to detect and quantify the peptide itself. youtube.comyoutube.com Using advanced mass spectrometry techniques, researchers can identify the presence of this specific tetrapeptide in tissues or biofluids, potentially correlating its levels with specific physiological or disease states. youtube.comfrontiersin.org This approach is crucial for discovering the endogenous presence of the peptide and understanding its regulation. nih.gov

Metabolomics , which analyzes the complete set of small-molecule metabolites, can reveal the downstream effects of the peptide. By treating cells or organisms with this compound and analyzing the resulting changes in the metabolome, scientists can infer its impact on metabolic pathways. nih.gov This could uncover previously unknown functions or therapeutic effects.

Advanced Imaging Techniques for Subcellular Localization Studies

Determining where a peptide resides within a cell is key to understanding its function. Advanced imaging techniques, when used with fluorescently labeled versions of this compound, can provide high-resolution spatial information. nih.gov

Confocal and Super-Resolution Microscopy: These techniques allow for the precise visualization of the peptide within specific organelles, such as the nucleus, mitochondria, or lysosomes. nih.gov This can help determine if the peptide's function is tied to a particular cellular compartment.

Förster Resonance Energy Transfer (FRET): FRET-based probes can be designed to study the peptide's interactions with other proteins in real-time within living cells. nih.gov This provides dynamic information about binding events.

Imaging Mass Spectrometry: This emerging technology can map the distribution of the peptide across a tissue section without the need for a label, offering a direct view of its localization in a native context.

Such studies are critical for building a complete picture of the peptide's cellular life cycle, from uptake to its site of action. nih.govacs.org

Exploration of this compound in Synthetic Biology Contexts

Synthetic biology provides powerful tools to both produce and engineer peptides like this compound for novel purposes. creative-enzymes.comfrontiersin.org

Researchers can design and insert synthetic gene circuits into microorganisms to produce the peptide in large quantities, which is often more cost-effective and scalable than chemical synthesis. nih.gov Furthermore, synthetic biology enables the creation of peptide variants with enhanced properties. By incorporating non-canonical amino acids, scientists can improve the peptide's stability, binding affinity, or introduce new functionalities. frontiersin.orgnih.gov These engineered peptides could serve as highly specific therapeutic agents or as building blocks for new biomaterials, such as hydrogels for tissue engineering. genscript.com

Theoretical Advancements in Peptide Folding and Interaction Prediction

Computational methods are becoming increasingly powerful in predicting the behavior of peptides, saving significant time and resources in the lab. nih.gov

Molecular Dynamics (MD) Simulations: These simulations can model the dynamic movements of this compound in solution, predicting its likely three-dimensional conformations. nih.govarxiv.org Understanding its structure is the first step toward predicting its function.

Peptide-Protein Docking: Algorithms can predict how the peptide might bind to target proteins. nih.govarxiv.org This is crucial for identifying potential receptors or enzymes that interact with the peptide, guiding experimental validation.

Machine Learning and AI: Modern machine learning models, trained on vast datasets of known peptide-protein interactions, can predict potential binding partners and even biological activities based on the peptide's sequence alone. arxiv.org These approaches can rapidly screen for potential functions before any experiments are conducted.

These theoretical advancements are essential for generating hypotheses and designing more targeted and efficient experimental studies. youtube.comdiva-portal.org

Computational MethodPrimary GoalKey Output
Molecular Dynamics Predict 3D structure and flexibilityConformational ensemble, stability metrics
Peptide-Protein Docking Identify potential binding partners and modesBinding affinity scores, interaction poses
Machine Learning Predict biological function from sequencePredicted activity, potential targets

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.